molecular formula C15H22N2O B163434 N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide CAS No. 33794-42-2

N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide

Cat. No.: B163434
CAS No.: 33794-42-2
M. Wt: 246.35 g/mol
InChI Key: REORAZISQPSCHR-OCCSQVGLSA-N
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Mechanism of Action

Target of Action

Normethyl Fentanyl, also known as (+/-)-cis-3-Methyl norfentanyl, is an analog and metabolite of fentanyl . It primarily targets the mu-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception, reward, and addiction .

Mode of Action

Normethyl Fentanyl binds to the mu-opioid receptors, which are coupled to G-proteins . The activation of these receptors causes GTP to be exchanged for GDP on the G-proteins, which in turn downregulates adenylate cyclase, reducing concentrations of cAMP . This reduction in cAMP decreases the cAMP-dependent influx of calcium ions .

Biochemical Pathways

The metabolism of Normethyl Fentanyl generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . These metabolic reactions can lead to the formation of various metabolites, including inactive ones . The presence of these metabolites can be crucial for confirming the uptake of such compounds .

Pharmacokinetics

The fundamental pharmacokinetic properties of any drug, including Normethyl Fentanyl, are the rate and extent of distribution in the body and the rate and route(s) of elimination from the body . Fentanyl, from which Normethyl Fentanyl is derived, has an extensive extravascular distribution, a medium to high total body clearance, and a low renal clearance . It undergoes first-pass metabolism via cytochrome P450 3A .

Result of Action

The primary result of Normethyl Fentanyl’s action is potent analgesia, similar to morphine but to a greater extent . This is due to its interaction with the mu-opioid receptors, leading to a decrease in the perception of pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Normethyl Fentanyl. For instance, its high lipophilicity allows it to cross quickly between plasma and central nervous target sites . Moreover, environmental contamination incidents related to illicit fentanyl activities pose unique risks . Decontamination studies are being conducted to assess the effectiveness of various techniques .

Biochemical Analysis

Biochemical Properties

Normethyl Fentanyl interacts with various biomolecules, primarily the μ-opioid receptor (mOR), a class A G protein-coupled receptor . It binds to mOR, leading to a series of biochemical reactions that result in strong analgesic responses . The binding of Normethyl Fentanyl to mOR is believed to involve a salt-bridge binding mode common to morphinan opiates .

Cellular Effects

Normethyl Fentanyl exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to decrease breathing frequency initially, followed by a sustained increase in tidal volume, total ventilation, and blood pressure, with a reduced heart rate for over 90 minutes .

Molecular Mechanism

The molecular mechanism of action of Normethyl Fentanyl involves its binding to the μ-opioid receptor (mOR). This binding triggers a series of events at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Notably, Normethyl Fentanyl can move deeper and form a stable hydrogen bond with the conserved His2976.52, which has been suggested to modulate mOR’s ligand affinity and pH dependence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Normethyl Fentanyl change over time. It has been observed that fentanyl induces a rapid, dose-dependent decrease in oxygen in the brain, followed by a more delayed and prolonged increase in glucose . These changes indicate the product’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Normethyl Fentanyl vary with different dosages in animal models. Studies have shown that it induces decreases in breathing frequency in the first few minutes post-injection, but then leads to a sustained increase in tidal volume, total ventilation, and blood pressure with a reduced heart rate for over 90 minutes .

Metabolic Pathways

Normethyl Fentanyl is involved in several metabolic pathways. It undergoes reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Transport and Distribution

Normethyl Fentanyl is transported and distributed within cells and tissues. It is smuggled across the U.S.-Mexico border in low concentration, high-volume loads . The transport and distribution of Normethyl Fentanyl are influenced by various factors, including its chemical structure and the presence of transporters or binding proteins .

Chemical Reactions Analysis

N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the treatment with TrocCl results in the formation of a trichloroethoxycarbonyl-tagged product .

Properties

IUPAC Name

N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-15(18)17(13-7-5-4-6-8-13)14-9-10-16-11-12(14)2/h4-8,12,14,16H,3,9-11H2,1-2H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REORAZISQPSCHR-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCNCC1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N([C@H]1CCNC[C@H]1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101037330
Record name (+/-)-cis-3-Methyl norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33794-42-2
Record name (+/-)-cis-3-Methyl norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide
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N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide
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N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide
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N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide
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N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide
Reactant of Route 6
N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide

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